5-fluoro-N-(piperidin-4-yl)pyrimidin-2-amine hydrochloride
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Overview
Description
5-fluoro-N-(piperidin-4-yl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C9H14ClFN4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(piperidin-4-yl)pyrimidin-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which is then functionalized with a fluorine atom at the 5-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(piperidin-4-yl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
5-fluoro-N-(piperidin-4-yl)pyrimidin-2-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-N-(piperidin-4-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine: A similar compound with a different substituent at the 4-position.
5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine: Another fluorinated pyrimidine derivative with a pyridinyl group.
Uniqueness
5-fluoro-N-(piperidin-4-yl)pyrimidin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom at the 5-position and piperidin-4-yl group contribute to its stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-fluoro-N-piperidin-4-ylpyrimidin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4.ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;/h5-6,8,11H,1-4H2,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZAMGGPGPNPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=N2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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